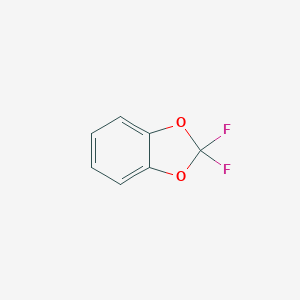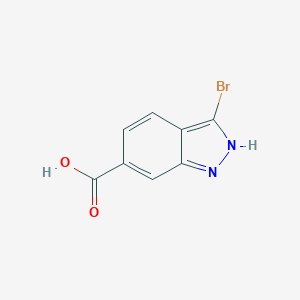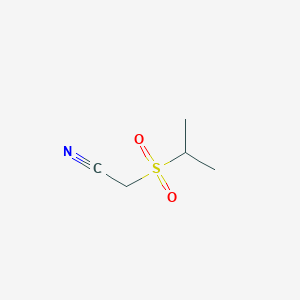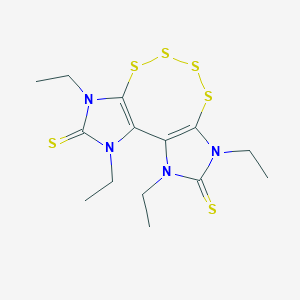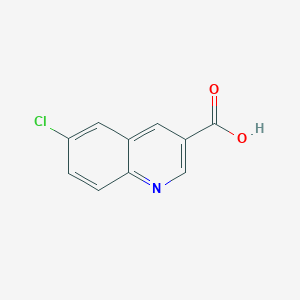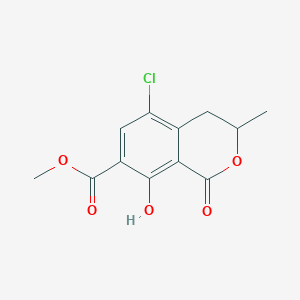
Artepillin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Artepillin A is a natural compound found in Brazilian propolis, a resinous substance produced by bees. Propolis has been used for centuries in traditional medicine due to its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. Artepillin A is considered one of the most bioactive constituents of propolis, and its potential for scientific research has been extensively studied in recent years.
Aplicaciones Científicas De Investigación
Anti-inflammatory Effects
Artepillin C, the major compound in Brazilian green propolis, exhibits notable anti-inflammatory effects. In vivo studies have shown that Artepillin C can inhibit paw edema, reduce the number of neutrophils during peritonitis, and decrease prostaglandin E2 production. These anti-inflammatory actions are partially mediated by the inhibition of nitric oxide production and modulation of NF-kappaB activity, highlighting its potential in treating acute inflammation (Paulino et al., 2008).
Anticancer Properties
Artepillin C demonstrates potent cytotoxic effects on various human leukemia cell lines and induces apoptosis, especially in T-cell lines. This apoptosis may be associated with enhanced Fas antigen expression and loss of mitochondrial membrane potential. Remarkably, Artepillin C is less harmful to normal, unstimulated lymphocytes, suggesting its potential as a selective anti-leukemic agent (Kimoto et al., 2001).
Antioxidant Activity
Artepillin C also exhibits strong antioxidant activity. It protects against lipid oxidation in model membranes by interrupting oxidative reactions mediated by reactive oxygen species (ROS). This action is crucial for preventing degenerative diseases and highlights the compound's role as an antioxidant in lipid environments (Pazin et al., 2020).
Effects on Cell Cycle and Cancer Prevention
Studies have shown that Artepillin C can induce cell cycle arrest at the G0/G1 phase, potentially through the up-regulation of Cip1/p21 expression in human colon cancer cells. This mechanism is significant for its chemopreventive properties in colon carcinogenesis (Shimizu et al., 2005).
Genotoxicity and Antigenotoxicity
Artepillin C exhibits no genotoxic effects in certain tests and can prevent chromosome breakage or primary DNA damage induced by other chemicals. This indicates its potential protective role against genetic damage (Neto et al., 2011).
Bioavailability and Pharmacological Properties
Artepillin C's wide range of pharmacological benefits, including anti-inflammatory, anti-diabetic, neuroprotective, gastroprotective, and anti-cancer effects, are noteworthy. Its bioavailability and interaction with biological membranes play a significant role in these therapeutic applications (Shahinozzaman et al., 2020).
Propiedades
Número CAS |
114590-54-4 |
|---|---|
Nombre del producto |
Artepillin A |
Fórmula molecular |
C19H24O4 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(E)-3-[2-(1-hydroxypropan-2-yl)-7-(3-methylbut-2-enyl)-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid |
InChI |
InChI=1S/C19H24O4/c1-12(2)4-6-15-8-14(5-7-18(21)22)9-16-10-17(13(3)11-20)23-19(15)16/h4-5,7-9,13,17,20H,6,10-11H2,1-3H3,(H,21,22)/b7-5+ |
Clave InChI |
IJQHPPUNNDWTDR-FNORWQNLSA-N |
SMILES isomérico |
CC(CO)C1CC2=C(O1)C(=CC(=C2)/C=C/C(=O)O)CC=C(C)C |
SMILES |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
SMILES canónico |
CC(CO)C1CC2=C(O1)C(=CC(=C2)C=CC(=O)O)CC=C(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



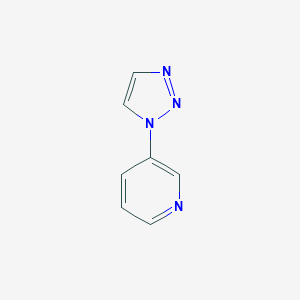
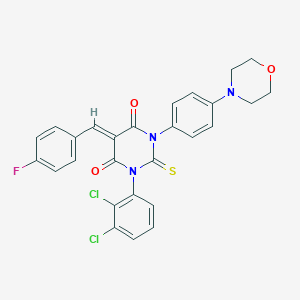
![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)
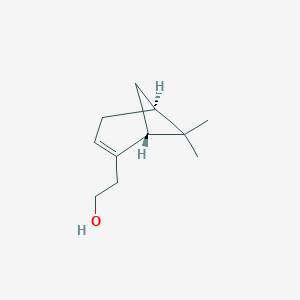
![N-cyclohexyl-4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B44375.png)
![12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-fluoro-12-methyl-](/img/structure/B44378.png)
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
